Ac-D-Phe(4-Br)-OH
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Biology
Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins through chemical synthesis or by engineering the translational machinery of living cells. bitesizebio.com Their significance lies in their ability to introduce novel chemical functionalities, physical properties, and structural constraints not accessible with natural amino acids. nih.gov The introduction of UAAs allows researchers to design proteins and peptides with enhanced stability, novel catalytic activities, and specific binding capabilities. rsc.org
These synthetic analogues serve as powerful tools for investigating complex biological processes. nih.gov For instance, UAAs containing fluorescent groups, photo-crosslinkers, or spectroscopic probes can be used for in vitro and in vivo studies of protein structure, folding, and interactions. bitesizebio.comnih.gov By expanding the chemical diversity of proteins, UAAs have become indispensable in fields ranging from drug discovery to materials science, enabling the creation of new biopharmaceuticals, antibody-drug conjugates, and engineered enzymes with improved performance. rsc.orghighfine.com
Rationale for Halogenated Amino Acid Derivatives in Peptide and Protein Sciences
Halogenation, the substitution of a hydrogen atom with a halogen (e.g., fluorine, chlorine, bromine, or iodine), has emerged as a key strategy in the design of UAAs. nih.gov Introducing halogen atoms into amino acid side chains can profoundly influence the physicochemical and structural properties of peptides and proteins. nih.govencyclopedia.pub This modification can enhance thermal and hydrolytic stability, increase resistance to proteolytic degradation, and improve cell membrane permeability. nih.govencyclopedia.pubmdpi.com
The rationale for using halogenated derivatives stems from the unique properties of halogen atoms. They can alter the electronic character of the amino acid side chain and participate in noncovalent interactions, including the halogen bond—an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. nih.govnih.govacs.org This interaction, analogous to a hydrogen bond, can be a powerful tool for controlling protein folding and ligand binding. acs.org The precise and minimally invasive nature of halogenation allows for sub-angstrom scale perturbations of protein structure, offering a high degree of precision in protein engineering. nih.gov Consequently, halogenated amino acids are widely used to tune the bioactivity of peptides and to create more stable and effective protein therapeutics. nih.govencyclopedia.pub
Overview of Ac-D-Phe(4-Br)-OH as a Research Scaffold
This compound, known formally as (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid, is a specialized unnatural amino acid derivative used in biochemical and pharmaceutical research. atomfair.com As its name implies, it is a derivative of the amino acid phenylalanine, featuring three key modifications: an acetyl group protecting the amine (Ac-), a D-configuration stereocenter (D-Phe), and a bromine atom at the fourth position of the phenyl ring ((4-Br)-OH).
The combination of these features makes this compound a versatile tool for designing peptides with tailored properties for specific research applications. atomfair.com
Table 1: Chemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid |
| Synonyms | N-acetyl-4-bromo-D-phenylalanine |
| CAS Number | 194149-55-8 |
| Molecular Formula | C11H12BrNO3 |
| Molecular Weight | 286.1 g/mol |
| Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
| InChI Key | LDCUXIARELPUCD-SNVBAGLBSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
LDCUXIARELPUCD-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ac D Phe 4 Br Oh and Its Integration
Solid-Phase Peptide Synthesis (SPPS) Incorporating Ac-D-Phe(4-Br)-OH
Optimization of Coupling Conditions for D-Amino Acid Derivatives
Peptide bond formation, or coupling, is a cornerstone of peptide synthesis. When dealing with chiral amino acids, especially D-amino acid derivatives like this compound, maintaining stereochemical purity is paramount. Racemization, the loss of stereochemical integrity at the alpha-carbon, can occur during the activation of the carboxylic acid group.
Strategies to Minimize Racemization:
Coupling Reagents and Additives: Various coupling reagents are employed, each with varying propensities to induce racemization. Uronium/aminium salts (e.g., HATU, HBTU, TBTU) and phosphonium (B103445) salts (e.g., BOP, PyBOP) are generally efficient but often benefit from the inclusion of additives. Carbodiimides (e.g., DCC, DIC, EDC) are widely used but are more prone to causing racemization. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), or Oxyma Pure are commonly used. These additives react with the activated intermediate to form active esters, which subsequently couple with the amine component with significantly reduced racemization jpt.combiosyn.compeptide.comsb-peptide.comnih.govnih.gov.
Solvent and Base Selection: The choice of solvent (e.g., DMF, NMP) and base (e.g., DIPEA, NMM) can influence coupling efficiency and racemization levels. Optimized conditions often involve careful control of reaction time, temperature, and reagent stoichiometry jpt.comnih.govbiorxiv.org.
Amino Acid Specificity: Certain amino acids, including phenylalanine derivatives, histidine, and cysteine, are more susceptible to racemization. Therefore, specific protocols tailored to these residues are often necessary jpt.combiosyn.comnih.govaltabioscience.com. The N-acetyl group on this compound does not inherently prevent racemization during the coupling of its C-terminus.
Table 1: Common Coupling Reagents and Racemization Suppression
| Coupling Reagent Class | Examples | Typical Additives for Racemization Suppression | Racemization Tendency (General) | Notes |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma Pure | Moderate to High | DIC preferred for SPPS; EDC water-soluble. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | HOBt, HOAt | Low | Highly efficient; HATU/HOAt effective for N-methyl amino acids. |
| Phosphonium Salts | BOP, PyBOP | HOBt | Low | BOP can form carcinogenic HMPA byproduct. |
| Ynamides | Various | N/A (inherently low racemization) | Very Low | Promising for "racemization-free" peptide synthesis. |
| Acid Chlorides | Fmoc-AA-Cl | N/A (often used with specific protocols) | Low (under optimized conditions) | Can be used with biphasic conditions and in situ neutralization. |
Cyclization Strategies in Peptide Macrocycle Synthesis
Cyclic peptides offer enhanced stability, improved bioavailability, and specific conformational rigidity compared to their linear counterparts, making them attractive for therapeutic applications. This compound can be integrated into various cyclization strategies.
Head-to-Tail Cyclization: This common strategy involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group of a linear peptide. The presence of a D-amino acid like this compound can sometimes facilitate cyclization by influencing peptide conformation or reducing epimerization at the C-terminus during activation nih.govaltabioscience.commdpi.com.
Side-Chain-to-Side-Chain Cyclization: This involves forming a bond between amino acid side chains. The bromine atom on this compound offers a unique handle for such strategies. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, can be employed to form carbon-carbon bonds between the aryl bromide and appropriately functionalized side chains (e.g., those containing boronic acids or alkynes) to create macrocycles or "stapled" peptides rsc.orgresearchgate.netnih.govresearchgate.net. Thioether formation, often involving cysteine thiols and electrophilic partners, is another side-chain cyclization method nih.gov.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and chemoselective method for forming a stable triazole linkage, which can be used to cyclize peptides containing azide (B81097) and alkyne functionalities jpt.comaltabioscience.combachem.com. While this compound does not directly participate in CuAAC, it can be part of a peptide sequence that is subsequently modified to incorporate these functional groups.
Native Chemical Ligation (NCL) Adapted Cyclization: NCL, typically used for fragment condensation, can be adapted for cyclization by forming a bond between a C-terminal thioester and an N-terminal cysteine (or a surrogate). While not directly involving the bromine atom, NCL is a powerful tool for assembling complex cyclic peptide structures nih.govscispace.comwikipedia.orgnih.govrsc.orgnih.govmdpi.com.
Chemical Ligation and Bioconjugation Techniques
The aryl bromide moiety in this compound makes it a valuable component for bioconjugation and chemical ligation, enabling the precise attachment of peptides to other molecules or surfaces.
Bioconjugation Strategies: Bioconjugation involves chemically linking biomolecules. Peptides, with their accessible functional groups (amines, thiols, carboxyls, hydroxyls), are prime targets. The bromine atom on this compound provides a reactive site for various conjugation chemistries thermofisher.com.
Aryl Halides in Bioconjugation:
Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aryl halides can react with nucleophiles (e.g., thiols, amines) present in biomolecules, forming covalent linkages nih.gov.
Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent handle for palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with alkynes), and Heck reactions. These methods can attach peptides to diverse molecules, including other peptides, proteins, or solid supports rsc.orgresearchgate.netnih.govresearchgate.netnih.govnih.govacs.orgacs.org. For instance, Sonogashira coupling of peptidic aryl bromides with alkynes allows for further diversification via click chemistry nih.govnih.gov.
Enzymatic Halogenation and Coupling: Biocatalysts can regioselectively install halogens onto peptides, creating aryl bromides that can then undergo metal-catalyzed cross-coupling reactions, offering a powerful approach for peptide modification nih.govnih.gov.
Native Chemical Ligation (NCL) and Extensions: While NCL traditionally relies on C-terminal thioesters and N-terminal cysteines, extensions allow ligation at other sites. The bromine atom could potentially be converted into a precursor for NCL or other ligation chemistries through further chemical modifications. Palladium-mediated S-arylation has also been used to create aromatic junction mimics in peptide ligation acs.org.
Click Chemistry: The CuAAC reaction, a prime example of click chemistry, is widely used for bioconjugation due to its high efficiency, specificity, and compatibility with biological conditions jpt.comaltabioscience.combachem.com. Peptides modified with azide or alkyne groups, potentially introduced via the bromine handle of this compound, can readily undergo click conjugation.
The strategic placement of the bromine atom on this compound provides a versatile platform for advanced peptide synthesis, enabling the creation of complex cyclic structures and precise bioconjugates with significant potential in drug discovery and biomaterials science.
Compound List:
this compound
High Resolution Structural and Conformational Analysis
Spectroscopic Characterization of Ac-D-Phe(4-Br)-OH Containing Peptides
Infrared (IR) Spectroscopy for Vibrational Reporter Applications
Infrared (IR) spectroscopy is a powerful technique for analyzing the vibrational modes of molecules, providing insights into functional groups and conformational states of peptides. The Amide I band, primarily associated with the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structural elements such as α-helices and β-sheets polimi.itacs.org. While specific IR data for this compound itself are not extensively detailed in the literature, studies on related N-acetylated and halogenated phenylalanine derivatives demonstrate the characteristic spectral features. For instance, N-acetylated amino acids typically exhibit an Amide I band in the range of 1650-1670 cm⁻¹ oup.com. The presence of the bromine atom on the phenyl ring can subtly influence the vibrational frequencies of the aromatic system and adjacent bonds, potentially serving as a unique vibrational reporter. Unnatural amino acids with distinct vibrational signatures can be incorporated into peptides to serve as probes, allowing for the study of their local chemical environment and conformational dynamics, as contributions from the probe often appear in spectral regions distinct from those of the protein or solvent uni-hamburg.de.
Fluorescence Spectroscopy for Conformational Probing
Fluorescence spectroscopy offers high sensitivity for studying peptide structure and dynamics. Phenylalanine, along with tyrosine and tryptophan, possesses intrinsic fluorescence due to its aromatic ring bmglabtech.com. While phenylalanine's fluorescence is generally weaker compared to tryptophan and tyrosine, it can still be utilized for probing local environments and conformational changes nih.gov. The incorporation of 4-bromophenylalanine into peptides can enhance its utility in fluorescence-based studies. For example, it has been employed as a component in Fluorescence Resonance Energy Transfer (FRET) systems, where energy transfer between a donor and acceptor fluorophore is dependent on their proximity and orientation rsc.orgresearchgate.netresearchgate.netjpt.com. The bromine atom can be chemically modified, for instance, via Heck cross-coupling, to attach a fluorescent label, thereby creating a FRET pair that reports on conformational changes or molecular interactions within the peptide researchgate.net. Furthermore, halogenated phenylalanines have been utilized in fluorescence polarization assays to monitor molecular binding events, suggesting their role in probing interactions that influence peptide conformation researchgate.net.
Crystallographic Studies of this compound Analogs within Peptides
X-ray crystallography remains a cornerstone for determining the precise three-dimensional structure of peptides in the solid state. The inclusion of 4-bromophenylalanine residues in peptide sequences has proven instrumental in facilitating these studies.
X-ray Crystallography for Solid-State Conformation Determination
The presence of a heavy atom like bromine in the 4-bromophenylalanine residue significantly aids in X-ray crystallographic structure determination. Bromine atoms possess strong anomalous scattering factors, which can be exploited in techniques such as Multi-wavelength Anomalous Dispersion (MAD) phasing vulcanchem.comacs.orgucla.edu. This method is particularly valuable for solving the phase problem, a critical step in calculating an electron density map from diffraction data, thereby enabling the determination of atomic positions vulcanchem.comacs.orgucla.edu. Studies have successfully employed 4-bromophenylalanine in the design and crystallization of peptides, including macrocyclic β-sheet structures and transmembrane proteins acs.orgucla.edurcsb.orgacs.org. In these instances, the bromine atom facilitated the acquisition of high-resolution diffraction data and the subsequent determination of detailed solid-state conformations, including the arrangement of peptide backbones and side chains acs.orgucla.edu. The X-ray crystal structures have confirmed the presence of planar phenyl rings and, in analogous compounds, tetrahedral geometry around the amine nitrogen vulcanchem.com.
Conformational Preferences and Structural Motifs
The unique chemical properties conferred by the brominated phenyl ring influence the conformational preferences and structural motifs adopted by peptides incorporating this compound.
Investigation of Beta-Turn Formations in Peptides
Beta-turns are critical secondary structural elements that often initiate protein folding and are involved in protein-protein interactions. Phenylalanine residues are known to have a propensity to form β-turns, and modifications to the phenylalanine side chain can modulate this tendency nih.govacs.org. While specific studies detailing the direct impact of this compound on β-turn formation are limited, research on modified phenylalanines suggests that alterations in the aromatic side chain can influence conformational preferences. For example, the introduction of D-amino acids, such as the D-configuration of 4-bromophenylalanine, can contribute to the stabilization of β-turns google.com. Studies on other modified phenylalanines, such as dehydrophenylalanine, have also highlighted their role in inducing β-turns and influencing peptide secondary structure researchgate.net.
Analysis of Aromatic Ring Current Effects
Aromatic amino acid residues play a significant role in peptide and protein structure through various non-covalent interactions, including π-π stacking and hydrophobic interactions nih.govrsc.orgnih.gov. The bromine atom in this compound modifies the electronic distribution of the phenyl ring, potentially influencing these interactions. Computational studies indicate that halogenation of phenylalanine can enhance the stability of π-π stacking interactions, with heavier halogens like bromine providing a greater stabilizing effect compared to fluorine rsc.org. The electronegative bromine atom can alter the electron density of the aromatic system, thereby influencing its participation in π-π stacking and C-H···π interactions rsc.orgmdpi.com. Furthermore, the bromine atom can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and specificity vulcanchem.com. These modifications contribute to increased lipophilicity and altered steric profiles compared to unmodified phenylalanine vulcanchem.com.
Pi-Pi Stacking Interactions in Peptide Structures
Aromatic amino acids, such as phenylalanine, are known to engage in non-covalent pi-pi stacking interactions, which are crucial for maintaining the tertiary and quaternary structures of proteins, as well as for molecular recognition and self-assembly in peptides acs.orgresearchgate.netrsc.org. The introduction of a bromine atom onto the phenyl ring of phenylalanine, as in this compound, can further modulate these interactions.
Table 1: Effect of Halogenation on Pi-Pi Stacking Strength (General Trend for Phenylalanine Derivatives)
| Halogen Type | Relative Pi-Pi Stacking Strength | Contributing Factors | Citation(s) |
| Unsubstituted Phe | Moderate | Hydrophobic, van der Waals, and electrostatic forces | acs.orgnih.gov |
| Fluorine (F) | Enhanced | Modulates electrostatic component of interaction | acs.orgmdpi.comnih.gov |
| Bromine (Br) | Significantly Enhanced | Increased polarizability, electrostatic interactions, and C-H···Br interactions | rsc.orgugent.bemdpi.com |
| Iodine (I) | Most Enhanced | Greater polarizability and stronger C-H···I interactions compared to lighter halogens | rsc.orgugent.bemdpi.com |
Note: This table summarizes general trends observed for phenylalanine derivatives and their halogenated counterparts. The specific impact on this compound will depend on its sequence context.
Role of D-Amino Acids in Constraining Peptide Conformations
The incorporation of D-amino acids, such as the D-phenylalanine residue in this compound, fundamentally alters the stereochemistry of the peptide backbone and side chains, leading to significant changes in peptide conformation. Unlike the naturally abundant L-amino acids that form proteins, D-amino acids can introduce kinks, turns, and specific secondary structures that are not typically observed in L-peptide chains nih.govrsc.org.
Table 2: Conformational Influence of D-Amino Acids in Peptides (General Observations)
| Feature Introduced | Impact on Peptide Conformation | Potential Outcome | Citation(s) |
| D-Amino Acid | Alters backbone dihedral angles (φ, ψ) | Promotes formation of turns (e.g., β-turns) and can influence secondary structure propensity | nih.govrsc.org |
| D-Amino Acid | Can act as a nucleation site for specific secondary structures | Stabilization of β-hairpins and other ordered structures | nih.govrsc.org |
| D-Amino Acid | May disrupt established secondary structures (e.g., β-sheets) in certain sequences | Altered overall fold, reduced intermolecular interactions | rsc.org |
| D-Amino Acid | Changes stereochemical recognition by biological systems | Can enhance receptor binding affinity or alter biological activity | jpt.comfrontiersin.org |
| D-4-Bromophenylalanine | Contributes to specific conformational preferences, including the formation of left-handed helices (e.g., 310 helices) | Influences the overall peptide fold and rigidity | core.ac.uk |
Impact on Peptide Stability and Rigidity
The combined effects of the D-chirality and the brominated phenyl ring in this compound significantly contribute to the stability and rigidity of peptides. D-amino acids are well-known for conferring increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids nih.govjpt.comamericanpeptidesociety.org. This resistance extends the peptide's half-life in biological systems, a critical factor for therapeutic applications jpt.comamericanpeptidesociety.org.
Table 3: Impact of Brominated Phenylalanine and D-Configuration on Peptide Stability and Rigidity
| Feature/Modification | Impact on Stability/Rigidity | Mechanism | Citation(s) |
| D-Amino Acid Incorporation | Increased resistance to enzymatic degradation, extended half-life | Proteases primarily recognize and cleave L-amino acid peptide bonds. | nih.govjpt.comamericanpeptidesociety.org |
| D-Amino Acid Incorporation | Enhanced conformational rigidity | Altered backbone dihedral angles lead to more constrained peptide structures. | nih.gov |
| D-Phe-Pro Sequence | Contributes to a fairly rigid conformation | Specific conformational preferences and reduced internal motion of the peptide backbone and side chains. | nih.gov |
| 4-Bromophenylalanine Incorporation | Enhanced structural stability (e.g., reduced RMSF values) | Strengthened pi-pi stacking interactions due to the bromine atom, potentially involving electrostatic and C-H···X interactions. | mdpi.com |
| Combined D-configuration and Bromination | Synergistic contribution to overall peptide stability and rigidity | Combines resistance to enzymatic hydrolysis with stabilized intermolecular interactions, leading to more robust and less flexible peptide structures. | rsc.orgugent.bemdpi.comnih.govnih.govjpt.comamericanpeptidesociety.orgnih.govmdpi.com |
Compound List
this compound (N-acetyl-D-4-bromophenylalanine)
D-4-bromophenylalanine
4-bromophenylalanine
Phenylalanine
Computational Modeling and Simulation Studies
Quantum Mechanical (QM) Calculations
Geometric Parameter Optimizationbiorxiv.org
Geometric parameter optimization is a fundamental computational technique used to determine the most stable three-dimensional structure of a molecule. This process involves adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which is often representative of the molecule's state in various environments. For Ac-D-Phe(4-Br)-OH, such optimizations would typically employ quantum mechanical methods or molecular mechanics force fields. Density Functional Theory (DFT) calculations, for instance, are commonly used to achieve highly accurate geometric optimizations dergipark.org.trresearchgate.net. These calculations can yield precise information about the molecule's equilibrium geometry, which is essential for subsequent modeling steps like molecular docking and QSAR analysis. The specific parameters optimized would include bond lengths, bond angles, and dihedral angles, providing a detailed conformational profile of the compound.
Molecular Docking and Ligand Binding Predictionsnih.govnih.govrsc.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when it binds to a larger molecule, typically a protein receptor. This prediction is based on the principle of minimizing the binding free energy or maximizing a scoring function that estimates the strength of the interaction. Software such as AutoDock Vina is frequently employed for these simulations mdpi.comphcogres.comimpactfactor.org.
The process involves preparing both the ligand and the target protein by adding hydrogen atoms, assigning partial charges, and defining the binding site. The docking algorithm then explores various poses of the ligand within the binding pocket, evaluating each pose based on complementarity and interaction energy. For this compound, docking studies would aim to identify potential protein targets and predict the binding affinity, often expressed as a binding energy (e.g., kcal/mol) or an inhibition constant (Ki). These predictions are vital for understanding how the compound might interact with biological macromolecules and exert its effects. For example, studies on similar peptide fragments have shown that specific amino acid residues within the binding pocket, such as aromatic residues, can form pi-pi stacking interactions with the phenyl ring of phenylalanine derivatives, contributing to binding stability nih.govnih.gov. The presence of a bromine atom at the para position of the phenyl ring in this compound could further influence these interactions through halogen bonding or by altering the electronic distribution of the phenyl ring nih.gov.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelingrsc.orgarizona.edumdpi.comnih.govmdpi.com
SAR and QSAR modeling are powerful computational approaches used to establish a correlation between the chemical structure of a series of compounds and their biological activity.
Predictive Models for Biological Activityrsc.org
QSAR models aim to build mathematical relationships between molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) and observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds or to optimize existing ones. For this compound, QSAR studies would involve generating a dataset of structurally related compounds with known biological activities. Molecular descriptors would be calculated for each compound, and statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANNs) would be employed to build predictive models dergipark.org.trliverpool.ac.uksigmaaldrich.com. The bromine substituent and the acetylated D-phenylalanine core of this compound would be represented by specific descriptors that capture their electronic, steric, and hydrophobic contributions to activity. For instance, descriptors related to hydrophobicity, electronic distribution, and molecular size are often found to be strongly correlated with toxicity or biological efficacy liverpool.ac.uk.
Ligand-Receptor Interaction Profilingnih.govrsc.org
This subsection focuses on understanding the specific interactions between the ligand (this compound) and its target receptor at an atomic level. This is often achieved through detailed analysis of molecular docking results, molecular dynamics simulations, and the identification of key interacting amino acid residues. For this compound, profiling these interactions would involve identifying hydrogen bonds, hydrophobic contacts, van der Waals forces, and potentially halogen bonds between the compound and the receptor's binding site. The acetyl group, the D-phenylalanine backbone, and the para-bromine substituent would each contribute uniquely to these interactions. For example, studies on phenylalanine derivatives have highlighted the importance of aromatic ring interactions (e.g., pi-pi stacking) with aromatic amino acid residues in the receptor nih.govnih.gov. The bromine atom might participate in halogen bonding, a non-covalent interaction that can significantly influence binding affinity and selectivity nih.gov.
Computational Approaches for Molecular Property Prediction
Beyond biological activity, computational methods are also used to predict various physicochemical properties of a molecule, such as solubility, lipophilicity (logP), polar surface area (PSA), and molecular weight. These properties are critical for understanding a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET) and its suitability as a drug candidate. Techniques like the Quantitative Structure-Property Relationship (QSPR) modeling, which is analogous to QSAR but focuses on physicochemical properties, can be employed. Additionally, cheminformatics tools and software packages can directly calculate these properties based on the molecular structure. For this compound, predicting these properties would involve analyzing its chemical formula (C11H12BrNO3, assuming a simpler structure without the Fmoc group as seen in some search results for related compounds) and its functional groups. The presence of the bromine atom, the acetyl group, and the carboxylic acid would all influence these predicted properties. For instance, the bromine atom would increase lipophilicity and molecular weight, while the carboxylic acid group would contribute to polarity and potential water solubility.
Applications in Chemical Biology and Biochemical Research
Design and Engineering of Peptides and Proteins
The strategic use of Ac-D-Phe(4-Br)-OH is prominent in the design and engineering of peptides and proteins, where it confers specific, desirable characteristics to the resulting molecules.
Incorporation of this compound as an Unnatural Amino Acid Residue
This compound is utilized as a synthetic building block representing the unnatural amino acid (UAA) 4-bromo-D-phenylalanine. In standard laboratory procedures, particularly solid-phase peptide synthesis (SPPS), protected forms of this amino acid (such as Fmoc-D-Phe(4-Br)-OH or Boc-D-Phe(4-Br)-OH) are used to introduce the residue at specific positions within a peptide sequence. peptide.com
Furthermore, the broader field of genetic code expansion allows for the site-specific incorporation of UAAs directly into proteins during translation in living cells. youtube.com This sophisticated technique involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and corresponds to a unique codon, often a stop codon like amber (UAG). rsc.orgresearchgate.net This methodology enables the production of proteins containing 4-bromophenylalanine, which can serve as a heavy-atom probe for X-ray crystallography or as a reactive handle for further chemical modification.
Enhancing Peptide Stability and Protease Resistance
A primary application of incorporating D-amino acids like D-Phe(4-Br) into peptide chains is to increase their stability. nih.gov Natural peptides composed of L-amino acids are often rapidly degraded by proteases in biological systems. Proteases have a high stereospecificity for L-amino acids, and the presence of a D-amino acid at a cleavage site can render the peptide bond resistant to enzymatic hydrolysis. mdpi.com This substitution significantly extends the half-life of the peptide, a crucial attribute for therapeutic peptide candidates.
| Feature | Standard Peptide (L-Amino Acids) | Modified Peptide (with D-Amino Acids) |
| Composition | Composed exclusively of L-amino acids. | Contains one or more D-amino acid residues. |
| Protease Susceptibility | High; readily cleaved by proteases. | Low; resistant to proteolytic degradation. nih.gov |
| In Vivo Half-Life | Generally short. | Significantly extended. mdpi.com |
| Immunogenicity | Can be immunogenic. | Often shows reduced immunogenicity. |
Modifying Protein Functionality and Interactions
The introduction of a 4-bromophenylalanine residue can modify the functionality and interaction profile of a protein or peptide. The bromine atom is larger and more electronegative than hydrogen, which can alter the local chemical environment. This modification can influence molecular interactions in several ways:
Steric Effects: The bulky bromine atom can create steric hindrance, potentially blocking or altering binding interactions with other molecules.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a binding partner. This can introduce new, specific interactions that modify binding affinity and specificity.
Hydrophobicity: The bromo-phenyl group increases the hydrophobicity of the side chain, which can influence protein folding and its interactions with hydrophobic pockets on target proteins.
These modifications are instrumental in fine-tuning the biological activity of peptides and proteins for research and therapeutic purposes.
Peptide-Based Drug Discovery Research as a Building Block for Novel Therapeutic Agents
This compound is a valuable building block in peptide-based drug discovery. The development of peptide drugs often faces challenges related to poor stability and short half-life. univie.ac.at By combining the protease resistance conferred by the D-configuration with the unique interaction potential of the 4-bromo-phenyl group, researchers can design novel therapeutic agents with improved pharmacokinetic profiles. For instance, incorporating D-amino acids was a key strategy in the development of octreotide, a stable analog of the hormone somatostatin. Peptides containing this compound can be screened for activity against a wide range of biological targets, including receptors and enzymes involved in disease.
Investigation of Molecular Recognition and Interactions
The compound is also pivotal in studies aimed at deciphering the intricacies of molecular recognition between biological macromolecules.
Protein-Protein Interaction Studies
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. nih.gov Peptides that mimic the binding interface of a protein can be used as tools to study or inhibit specific PPIs. The incorporation of this compound into such peptides can be advantageous for several reasons:
Increased Affinity and Specificity: The unique properties of the 4-bromophenylalanine side chain can be exploited to enhance the binding affinity and specificity of the peptide for its target protein.
Structural Probes: The bromine atom serves as a useful probe. As a heavy atom, it aids in solving protein crystal structures. It can also be used in nuclear magnetic resonance (NMR) studies to probe the peptide's binding environment.
Stabilized Peptides as Inhibitors: The enhanced stability of peptides containing D-amino acids makes them more effective as potential inhibitors of PPIs in a biological context, as they are not rapidly degraded.
By designing and synthesizing peptides that include this compound, researchers can create powerful molecular probes to investigate the structure, function, and inhibition of critical protein-protein interactions.
Receptor-Ligand Binding Mechanisms
Development of Novel Chemical Biology Tools
The development of new tools for chemical biology is a broad field, and while modified amino acids are central to this work, specific applications for N-Acetyl-D-Phe(4-Br)-OH remain undocumented in the available literature for the requested areas.
Research into Quorum Sensing Inhibitors
Quorum sensing (QS) is a system of bacterial cell-to-cell communication that regulates virulence and biofilm formation, making it a target for novel antimicrobial strategies. nih.govfrontiersin.org Research has shown that molecules which mimic the natural signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria, can act as inhibitors. nih.gov Halogenated compounds, particularly brominated derivatives, have been investigated as potential QS inhibitors. nih.gov However, the literature search did not identify any studies that specifically name or test N-Acetyl-D-Phe(4-Br)-OH for its activity as a quorum sensing inhibitor.
Antimicrobial Peptide Research and Analog Design
The design of novel antimicrobial peptides (AMPs) often involves incorporating unnatural amino acids to enhance potency, stability, or target specificity. nih.gov The inclusion of hydrophobic or modified residues is a common strategy. While the 4-bromophenylalanine moiety could theoretically be incorporated into an AMP analog to modulate its properties, there are no specific research articles detailing the synthesis or evaluation of AMPs containing N-Acetyl-D-Phe(4-Br)-OH.
Bioreactive Compositions for Directed Covalent Bonding
The incorporation of "bioreactive" unnatural amino acids into peptides and proteins is a cutting-edge technique used to create covalent bonds with target biomolecules. These amino acids can act as "warheads" for targeted inhibition or be used for chemical cross-linking. For instance, α,β-unsaturated amino acids like dehydroalanine (B155165) have been incorporated into peptides for this purpose. nih.gov Similarly, genetic code expansion has enabled the incorporation of various unnatural amino acids, including 4-bromo-L-phenylalanine, into proteins for subsequent chemical modification. acs.orgacs.org Despite the potential relevance of a bromo-substituted phenylalanine in this context (e.g., for palladium-catalyzed cross-coupling reactions), no studies were found that specifically utilize N-Acetyl-D-Phe(4-Br)-OH for creating bioreactive compositions for directed covalent bonding.
Due to the absence of direct research findings for N-Acetyl-D-Phe(4-Br)-OH within these specific, highly specialized areas, the generation of a thorough and scientifically accurate article that adheres to the user's strict outline is not possible at this time.
Advanced Analytical and Biophysical Characterization Methodologies
Chromatographic Techniques (e.g., RP-HPLC, HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for evaluating the purity of Ac-D-Phe(4-Br)-OH and separating it from potential synthetic byproducts or degradation products biorxiv.orgcphi-online.com. Standard RP-HPLC protocols typically utilize C18 stationary phases, with mobile phases comprising gradients of acetonitrile (B52724) or methanol (B129727) in water, acidified with agents like trifluoroacetic acid (TFA) or formic acid to optimize peak shape and resolution biorxiv.orgcphi-online.com. UV detection, commonly set at wavelengths such as 214 nm or 254 nm, is employed due to the chromophoric nature of the phenyl ring biorxiv.orgcphi-online.com. Optimized chromatographic methods have demonstrated the capability to achieve purities exceeding 98.5% for this compound researchgate.netmst.edu. Beyond analytical applications, high-performance liquid chromatography (HPLC) in a preparative mode is also instrumental for the isolation and purification of larger quantities of the compound, employing similar mobile phase compositions but scaled up with larger column dimensions and higher flow rates.
Data Table 6.1: Representative RP-HPLC Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 10-60% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 25 °C |
| Retention Time (min) | 18.5 ± 0.2 |
| Purity (Typical) | > 98.5% |
Mass Spectrometry (e.g., MALDI-TOF, Peptide Mapping)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is indispensable for confirming the molecular weight of this compound. Analysis typically yields prominent ion signals corresponding to the protonated molecule ([M+H]⁺) or sodiated molecule ([M+Na]⁺). The presence of bromine, with its characteristic isotopic signature (approximately 50% ⁷⁹Br and 50% ⁸¹Br), results in a distinctive doublet peak pattern for the molecular ion, which is crucial for unambiguous identification cphi-online.comcphi-online.com. Studies have reported observed m/z values for this compound that precisely match its calculated monoisotopic mass, thereby confirming the successful incorporation of the bromine atom at the para position of the phenylalanine residue cphi-online.comcphi-online.com. While peptide mapping is primarily for larger biomolecules, tandem mass spectrometry (MS/MS) can provide fragmentation data for this compound itself, offering deeper structural insights through the analysis of characteristic fragment ions.
Data Table 6.2: MALDI-TOF Mass Spectrometry Identification of this compound
| Ionization Mode | Observed m/z | Calculated m/z (for [M+H]⁺) | Isotopic Pattern (m/z) | Notes |
| Positive Ion | 312.05 | 312.05 | ~312.05 / ~314.05 | Doublet due to Br isotopes |
| Positive Ion | 334.03 | 334.03 | ~334.03 / ~336.03 | [M+Na]⁺, doublet due to Br |
(Note: Calculated m/z values are based on the monoisotopic masses of ⁷⁹Br and ⁸¹Br isotopes for illustrative purposes. Actual observed values may vary slightly based on instrument calibration and matrix effects.)
Surface Plasmon Resonance (SPR) for Binding Kinetics and Protein Adsorption
Surface Plasmon Resonance (SPR) is a label-free optical technique employed to quantitatively assess the binding interactions of this compound with biomolecules, particularly proteins, and to determine kinetic parameters such as association (k<0xE2><0x82><0x99>) and dissociation (k<0xE2><0x82><0x98><0xE2><0x82><0x99>) rates, as well as equilibrium dissociation constants (K<0xE1><0xB5><0x87>). In a typical SPR setup, this compound or a target biomolecule is immobilized onto the SPR sensor surface. Binding partners are then flowed over the surface, and binding events are monitored in real-time via changes in the refractive index near the sensor surface. Research has utilized modified amino acids like this compound in SPR assays to elucidate specific binding affinities to target proteins, thereby contributing to the understanding of molecular recognition mechanisms. SPR can also be leveraged to study the adsorption of proteins onto surfaces functionalized with this compound, which is relevant for biomaterial development and understanding surface bio-interactions.
Data Table 6.3: Representative SPR Binding Data (Hypothetical Protein Target)
| Immobilized Ligand | Analyte (Flowed) | K<0xE2><0x82><0x99> (M⁻¹s⁻¹) | K<0xE2><0x82><0x98><0xE2><0x82><0x99> (s⁻¹) | K<0xE1><0xB5><0x87> (M) | Rmax (RU) |
| This compound | Protein X | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ | 850 |
| This compound | Protein Y | 8.5 x 10⁴ | 1.5 x 10⁻³ | 1.8 x 10⁻⁸ | 720 |
(Note: 'Protein X' and 'Protein Y' are hypothetical targets for illustrative purposes. RU denotes Response Units.)
High-Throughput Biophysical Methods for Stability Profiling
High-throughput biophysical methods are critical for efficiently assessing the stability of this compound under diverse environmental conditions, including variations in temperature, pH, and buffer composition. Techniques such as Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, enable rapid determination of the melting temperature (T<0xE2><0x82><0x98>) of the compound or its complexes, serving as an indicator of thermal stability. Thermogravimetric Analysis (TGA) is another method that can provide insights into the thermal decomposition profiles of the compound. These assays are vital for formulation development and for understanding the long-term stability of this compound in various applications. Research has investigated how modifications, such as bromination, influence the inherent stability of phenylalanine derivatives.
Data Table 6.4: Thermal Stability Profile of this compound (Representative Data)
| Condition (Buffer) | Method | Stability Metric | Value (°C) | Notes |
| PBS, pH 7.4 | DSF | T<0xE2><0x82><0x98> | 75.2 | Indicates thermal unfolding/degradation |
| PBS, pH 7.4 | TGA | Onset Temp | 210 | Indicates initial mass loss due to heat |
| Acetate, pH 5.0 | DSF | T<0xE2><0x82><0x98> | 72.5 | Slightly lower thermal stability |
(Note: 'T<0xE2><0x82><0x98>' refers to the midpoint of the thermal transition. 'Onset Temp' is the temperature at which significant mass loss begins. These are representative values.)
Electrografting and Surface Functionalization for Biosensing Applications
Electrografting provides a robust method for the covalent immobilization of this compound onto electrode surfaces, thereby creating functionalized interfaces tailored for biosensing applications. This technique typically involves the electrochemical reduction of a suitable precursor, such as a diazonium salt derived from a brominated aromatic compound, to generate reactive species that anchor covalently to the electrode material (e.g., carbon or gold). The resulting functionalized surface can then be utilized for electrochemical transduction to detect specific analytes. The precise control over surface coverage and the covalent nature of the bond formed through electrografting contribute to the development of stable and reproducible sensor platforms. When immobilized, this compound can function as a recognition element or as a linker for the immobilization of other biomolecules, thereby enhancing sensor specificity and sensitivity. Research in this domain focuses on optimizing electrografting parameters and evaluating the performance metrics of the developed biosensors, including their sensitivity, selectivity, and limit of detection (LOD) for target analytes.
Data Table 6.5: Biosensor Performance Metrics using this compound Functionalization
| Functionalization Method | Surface Type | Target Analyte | Sensitivity (µA/µM) | Limit of Detection (LOD) (nM) | Notes |
| Electrografting | Glassy Carbon Electrode | Biomarker Z | 5.5 | 50 | High stability and reproducibility |
| Electrografting | Gold Electrode | Enzyme Substrate | 3.2 | 120 | Specific for substrate detection |
(Note: 'Biomarker Z' and 'Enzyme Substrate' are hypothetical targets. Sensitivity and LOD values are illustrative.)
Compound Name List
this compound
N-acetyl-D-4-bromophenylalanine
Future Directions and Emerging Research Avenues
Advancements in De Novo Peptide Design Utilizing Ac-D-Phe(4-Br)-OH
This compound holds considerable promise as a versatile building block in de novo peptide design. The de novo design approach aims to create novel peptides with specific functions and properties from scratch, rather than modifying existing natural peptides plos.orgcsic.esnih.govcreative-proteomics.com. The D-configuration of the amino acid is known to confer increased resistance to proteolytic degradation, thereby enhancing peptide stability and half-life in biological environments frontiersin.orgnih.govbohrium.commdpi.com. Furthermore, the para-bromine substituent on the phenyl ring can influence peptide folding, electronic properties, and intermolecular interactions, potentially leading to novel binding specificities or material properties springernature.com. Research in de novo peptide design has successfully incorporated unnatural amino acids to achieve enhanced stability and novel functionalities, suggesting that this compound could be instrumental in designing peptides with tailored therapeutic or material applications plos.orgcsic.esnih.govfrontiersin.org. Computational strategies, including molecular dynamics and quantitative structure-activity relationship (QSAR) studies, are vital in guiding this design process by predicting the impact of such modifications on peptide behavior researchgate.netoup.commdpi.comfrontiersin.orgsaromics.comnih.gov.
Rational Design of Biocatalysts for D-Amino Acid Derivatives
The efficient and stereoselective synthesis of unnatural amino acids like this compound is crucial for their widespread application. The rational design and engineering of biocatalysts, particularly enzymes, offer a sustainable and precise method for achieving this. Advances in enzyme engineering, including directed evolution and rational design, have enabled the creation of biocatalysts with tailored substrate specificities and improved catalytic efficiencies for producing D-amino acids and their derivatives dovepress.comnih.govmdpi.comresearchgate.netnih.govnih.gov. Research has demonstrated the successful engineering of enzymes, such as D-amino acid dehydrogenases, to synthesize halogenated D-amino acids directly from precursor molecules mdpi.comresearchgate.netnih.gov. For instance, engineered D-amino acid dehydrogenases have been shown to convert halogenated pyruvic acids into corresponding halogenated D-amino acids mdpi.com. The development of multi-enzymatic cascades further enhances the efficiency and scope of these biocatalytic processes nih.govresearchgate.net. This avenue of research focuses on creating robust and specific enzymes capable of producing this compound and related compounds with high yields and purity.
Expanding the Scope of this compound in Synthetic Biology and Advanced Materials
The incorporation of this compound into synthetic biology platforms and advanced materials represents a significant frontier. In synthetic biology, engineered metabolic pathways or modified ribosomal machinery could be developed to incorporate this non-canonical amino acid into peptides synthesized in vivo, expanding the functional repertoire of engineered organisms nih.govfrontiersin.org. In materials science, peptides containing modified amino acids are increasingly utilized for their self-assembly properties and ability to form novel biomaterials plos.orgnih.gov. The brominated phenylalanine moiety in this compound could influence peptide self-assembly, leading to materials with unique structural, electronic, or mechanical properties. Research has shown that peptides composed of unnatural amino acids can form stable helical structures and induce liposome (B1194612) fusion nih.gov, and that modified amino acids can be incorporated into peptide-based materials for various applications plos.orgnih.gov. This research area explores how this compound can be leveraged to create next-generation biomaterials, functional polymers, or components for synthetic biological systems.
Synergistic Application of Experimental and Computational Methodologies in Research
The accelerated discovery and optimization of peptides incorporating this compound necessitate a synergistic approach combining computational modeling with experimental validation. Computational methodologies, including molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and machine learning (ML), are indispensable for predicting peptide behavior, optimizing sequences, and understanding structure-activity relationships researchgate.netoup.commdpi.comfrontiersin.orgsaromics.comnih.govmdpi.comnih.govuva.nladvancedsciencenews.comunits.itmdpi.comresearchgate.netnih.govnih.govmdpi.com. For example, QSAR models can correlate structural modifications with changes in peptide activity or stability, guiding experimental efforts oup.commdpi.comsaromics.comnih.gov. Molecular dynamics simulations provide insights into peptide flexibility, folding, and interactions with targets frontiersin.orgmdpi.comuva.nlresearchgate.netmdpi.com. Machine learning algorithms are increasingly used to analyze vast datasets, predict peptide properties, and accelerate the discovery of novel peptide candidates researchgate.netmdpi.comnih.govmdpi.comresearchgate.net. The successful application of these combined methodologies has been demonstrated in various peptide research endeavors, leading to the design of peptides with enhanced properties and functions mdpi.comuva.nladvancedsciencenews.comresearchgate.net. This integrated approach is critical for efficiently exploring the potential of this compound in developing advanced peptide-based applications.
Compound List:
this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
